molecular formula C16H16ClNO3S B5880864 ETHYL 2-(2-CHLOROBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(2-CHLOROBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B5880864
M. Wt: 337.8 g/mol
InChI Key: OSHDXVJPNQJVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(2-CHLOROBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the chlorobenzamido group and the ethyl ester functionality in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of ETHYL 2-(2-CHLOROBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of ethyl cyanoacetate with elemental sulfur and a suitable base, such as sodium ethoxide, under reflux conditions.

    Introduction of the Chlorobenzamido Group: The chlorobenzamido group can be introduced by reacting the thiophene intermediate with 2-chlorobenzoyl chloride in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL 2-(2-CHLOROBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 2-(2-CHLOROBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-CHLOROBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzamido group can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The thiophene ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

ETHYL 2-(2-CHLOROBENZAMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:

    ETHYL 2-(2-CHLOROBENZAMIDO)BENZOATE: Similar in structure but lacks the thiophene ring, which may result in different biological activities and chemical reactivity.

    2-AMINOTHIAZOLE DERIVATIVES: These compounds contain a thiazole ring instead of a thiophene ring and exhibit different pharmacological properties.

    BENZAMIDE DERIVATIVES: These compounds have a benzamide core structure and are used in various therapeutic applications, including as antipsychotic and anticancer agents.

The uniqueness of this compound lies in its combination of the thiophene ring and the chlorobenzamido group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)amino]-5-ethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-3-10-9-12(16(20)21-4-2)15(22-10)18-14(19)11-7-5-6-8-13(11)17/h5-9H,3-4H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHDXVJPNQJVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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